ATM-3507 - 1861449-70-8

ATM-3507

Catalog Number: EVT-260556
CAS Number: 1861449-70-8
Molecular Formula: C37H46FN5O2
Molecular Weight: 611.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATM-3507 is a cancer-targeted tropomyosin inhibitor, targeting Tpm3.1-containing filaments.
Source and Classification

ATM-3507 was developed as part of research into anti-tropomyosin compounds aimed at cancer treatment. Its classification as a tropomyosin inhibitor places it in a category of drugs that modulate the interactions between actin filaments and associated proteins, which are critical for maintaining cellular structure and function. This compound has shown promise in preclinical studies, indicating higher binding affinity and selectivity compared to similar compounds like TR100 .

Synthesis Analysis

The synthesis of ATM-3507 involves multiple steps designed to create its core structure and introduce specific functional groups that enhance its biological activity. Key stages in the synthesis include:

  • Formation of the Core Structure: This initial step involves reactions that establish the foundational framework of ATM-3507.
  • Functional Group Modifications: Subsequent modifications introduce various functional groups that improve the compound's potency and selectivity.
  • Purification: Techniques such as chromatography are employed to purify the final product, ensuring high purity levels necessary for biological testing.

Industrial production methods for ATM-3507 are not extensively documented, but they likely mirror laboratory synthesis processes with an emphasis on quality control and consistency during scale-up.

Molecular Structure Analysis

ATM-3507's molecular structure features a complex arrangement that allows it to effectively interact with its target protein, Tpm3.1. The compound's design includes:

  • Core Structure: A four-helix coiled coil configuration that facilitates binding to Tpm3.1.
  • Functional Groups: Specific groups that enhance solubility and binding affinity.

Molecular modeling studies have indicated that ATM-3507 integrates into the overlap junction of Tpm3.1-containing actin filaments, which is crucial for its mechanism of action .

Chemical Reactions Analysis

ATM-3507 participates in several types of chemical reactions, including:

  • Oxidation: Under certain conditions, ATM-3507 can be oxidized to form various products.
  • Reduction: Reduction reactions can alter its functional groups, potentially modifying its biological activity.
  • Substitution: This allows for the introduction of new functional groups into the ATM-3507 molecule, which may enhance its efficacy or selectivity.

The specific reagents and conditions used in these reactions vary, but common oxidizing agents and reducing agents are typically employed.

Mechanism of Action

ATM-3507 exerts its effects primarily by targeting Tpm3.1 within cancer cells. The mechanism involves:

  1. Binding: The compound integrates into the four-helix coiled coil overlap junction of Tpm3.1-containing actin filaments.
  2. Disruption: This integration alters the stability and function of actin filaments, impacting their interactions with other proteins involved in cell division and migration.

Studies have demonstrated that ATM-3507's incorporation into actin filaments is most effective during polymerization rather than after filaments have formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of ATM-3507 contribute significantly to its functionality:

  • Solubility: The presence of specific functional groups enhances solubility in biological media.
  • Stability: The structural integrity of ATM-3507 allows it to maintain activity under physiological conditions.

Quantitative data regarding melting points, boiling points, or specific solubility metrics are not extensively detailed in available literature but are crucial for formulation development .

Applications

ATM-3507 is primarily being explored for its potential applications in cancer therapy. Its ability to selectively inhibit Tpm3.1 makes it a candidate for further development as a targeted treatment option for tumors expressing this isoform. Preclinical studies have indicated that combining ATM-3507 with other agents, such as vincristine, may enhance therapeutic efficacy through synergistic effects .

The ongoing research aims to refine its application in clinical settings while exploring other potential uses in cellular biology related to cytoskeletal dynamics.

Chemical and Pharmacological Profile of ATM-3507

Structural Characterization and Synthesis Pathways

ATM-3507 (chemical name: [3-[[2,3-Dimethyl-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-indol-5-yl]oxy]phenyl][4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]-methanone) is a synthetic small-molecule inhibitor with the empirical formula C₃₇H₄₆FN₅O₂ and a molecular weight of 611.79 g/mol [2] [10]. Its structure integrates a fluorophenyl-ethylpiperazine moiety linked to a methanone group, which connects to a dimethylindole scaffold via an ether bridge. This design enables high-affinity interactions with the tropomyosin coiled-coil interface [3]. The compound’s purity exceeds 95% (HPLC-confirmed), and it appears as a light yellow to yellow solid under standard conditions [4] [10].

Synthetic routes involve multi-step organic reactions, including:

  • Etherification: Coupling of 5-hydroxy-2,3-dimethylindole with 3-bromobenzoyl chloride.
  • N-alkylation: Introduction of the 3-(4-methylpiperazin-1-yl)propyl chain to the indole nitrogen.
  • Amide formation: Attachment of the 4-(2-(4-fluorophenyl)ethyl)piperazine group to the benzoyl carbonyl [7] [10]. The final product is isolated as a free base, though an unstable trihydrochloride salt (CAS: 2438679-30-0) is also documented [8].

Table 1: Structural and Physicochemical Properties of ATM-3507

PropertyValue
Molecular FormulaC₃₇H₄₆FN₅O₂
Molecular Weight611.79 g/mol
CAS Number (Free base)1861449-70-8
AppearanceLight yellow solid
Purity≥95% (HPLC)
SMILES NotationO=C(C1=CC=CC(OC2=CC3=C(N(CCCN4CCN(C)CC4)C(C)=C3C)C=C2)=C1)N5CCN(CCC6=CC=C(F)C=C6)CC5

Biochemical Targets: Tpm3.1 Tropomyosin Isoform Specificity

ATM-3507 selectively inhibits the tropomyosin isoform Tpm3.1, a cytoskeletal protein overexpressed in cancer cells. Tpm3.1 stabilizes actin filaments and regulates their interactions with myosin motors and actin-binding proteins [3] [9]. The compound binds the C-terminus of Tpm3.1 with low micromolar affinity (IC₅₀ range: 3.83–6.84 μM in human melanoma and neuroblastoma cell lines), disrupting actin filament dynamics critical for cell division and motility [2] [5] [9].

Mechanism of Action:

  • ATM-3507 integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers during actin polymerization. This incorporation shifts Tpm3.1’s lateral movement on actin filaments, altering interactions with myosin II and actin-severing proteins [3].
  • Binding is co-polymerization-dependent: Incorporation occurs only when ATM-3507 is present during actin-Tpm3.1 polymerization, not with preformed filaments. Saturation occurs at ~1 molecule per Tpm3.1 dimer [3].
  • Isoform Specificity: ATM-3507 minimally affects other tropomyosin isoforms (e.g., Tpm4.2). This selectivity arises from structural divergences in the C-terminus and overlap regions of Tpm3.1 [3] [9].

Table 2: In Vitro Activity of ATM-3507 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (μM)Target
CHLA-20Neuroblastoma4.99 ± 0.45Tpm3.1/Actin
CHP-134Neuroblastoma3.83 ± 0.67Tpm3.1/Actin
CHLA-90Neuroblastoma6.84 ± 2.37Tpm3.1/Actin
SK-N-BE(2)Neuroblastoma5.00 ± 0.42Tpm3.1/Actin
OVCAR-3Ovarian carcinoma4.50*Tpm3.1/Actin

*Approximated from synergy studies [5] [9].

Pharmacokinetics: Plasma Clearance, Volume of Distribution, and Half-Life

Pharmacokinetic (PK) studies in Balb/c mice (30 mg/kg intravenous dose) reveal ATM-3507 exhibits moderate plasma clearance and high tissue distribution:

  • Volume of Distribution (Vss): 7.23 L/kg, indicating extensive tissue penetration beyond plasma. This high Vss aligns with ATM-3507’s lipophilic nature and basicity (tertiary amines), facilitating interactions with phospholipid membranes [2] [6] [8].
  • Plasma Clearance (CL): 33.8 mL/min/kg, suggesting hepatic/metabolic elimination pathways contribute to its clearance [4] [8].
  • Half-Life (t1/2): 5.01 hours (terminal phase). This intermediate t1/2 supports twice-weekly dosing in preclinical studies [4] [8].
  • AUC0-t: 14,548 ng·h/mL and Cmax: 5,758 ng/mL after IV administration [2] [8].

The PK profile correlates with efficacy in xenograft models: Tumor growth inhibition requires sustained exposure above IC₅₀ thresholds, achievable with its Vss and t1/2 [5] [8].

Solubility and Stability Under Experimental Conditions

Solubility:

  • ATM-3507 is highly soluble in DMSO (33.33 mg/mL, 54.48 mM), but its aqueous solubility is low [4] [10]. For in vitro assays, DMSO stock solutions (10 mM) are recommended, diluted in culture media to final concentrations ≤0.1% DMSO [2] [9].

Stability:

  • Solid Form: Stable for ≥6 months at –80°C (protected from light) and ≥1 month at –20°C. The trihydrochloride salt is moisture-sensitive and less stable than the free base [4] [8] [10].
  • Solution Form: In DMSO, stocks remain stable for >1 year at –80°C and 1 month at –20°C. Repeated freeze-thaw cycles degrade the compound [4] [7].
  • Experimental Conditions: Maintains activity in cell culture media (RPMI-1640) for 72 hours at 37°C, confirmed by sustained cytotoxicity in neuroblastoma and ovarian cancer cells [5] [9].

Properties

CAS Number

1861449-70-8

Product Name

ATM-3507

IUPAC Name

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone

Molecular Formula

C37H46FN5O2

Molecular Weight

611.8 g/mol

InChI

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3

InChI Key

FNEHSJQRIWHZKS-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C

Solubility

Soluble in DMSO

Synonyms

ATM3507; ATM 3507; ATM-3507

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.